Journal Name:Organic Chemistry Frontiers
Journal ISSN:2052-4129
IF:5.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/qo
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:488
Publishing Cycle:
OA or Not:Not
Enantioselective synthesis of chiral BCPs
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01631E
Bicyclo[1.1.1]pentanes (BCPs) have emerged as an interesting scaffold in drug design. These strained molecules can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties. Thus, catalytic methodologies for the synthesis of BCPs represent a major goal in modern organic synthesis. In particular, asymmetric transformations that provide chiral BCPs bearing an adjacent stereocenter are particularly valuable to expand the chemical space of this important scaffold. In this article, we discuss the available methodologies for the asymmetric synthesis of α-chiral BCPs, their key mechanistic features and their application in bioisosteric replacements in drug design.
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One-pot ipso-hydroxylation and ortho-/para-halogenation of (hetero)arylboronic acids under tungsten catalysis†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01455J
A concise preparation of halophenols directly from (hetero)aryl boronic acids/esters via tungstate-catalyzed one-pot ipso-hydroxylation bromination and iodination has been developed in the current work. A broad substrate scope, good functional group tolerance and formal synthesis of several bioactive molecules have been achieved. Utilizing environmentally and costlyfriendly reagents (NaBr, NaI, H2O2, weak organic acids) and green solvents (EtOH/H2O), this reaction can work at room temperature in the open air. It was also found to be dependent on pH, and to work smoothly with weak/moderate-strength organic acids without a tungsten catalyst. Compared to strategies developed in previous research with the same starting materials, this one-pot strategy was more step-economically friendly. Notably, the (hetero)aryl boronic acid played an interesting “one stone, two birds” role: as a starting material and promoter of the reaction by releasing B(OH)3 as a co-catalyst. B(OH)3 has normally been treated as waste in ipso-hydroxylation, but we expect the “turn waste into wealth (catalyst)” approach of the current work to inspire related research.
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Advances in photoinduced radical–polar crossover cyclization (RPCC) of bifunctional alkenes
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01929B
The term “cyclic architectures” refers to a class of molecules that are highly valuable and play significant roles in organic compounds. Therefore, there is growing interest in researching the development of efficient and straightforward methods for constructing these complex structures. Photoinduced radical–polar crossover cyclization (RPCC) of bifunctional alkenes represents a class of reactions that are of great synthetic utility because they show high chemoselectivity, broad functional group tolerance and proceed under mild conditions to produce high-value cyclic products with precise alkene design. This mini-review summarizes the recent representative advances in the development of RPCC over the past two decades through different synthetic strategies in the reactions, highlighting their product diversity, selectivity and applicability, and the mechanistic rationale where possible. The intention is to provide readers with a comprehensive understanding of the current state-of-play in this field and contribute to future research efforts.
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Practical synthesis and divergent optimization of halichonine B for the discovery of novel pharmaceutical leads†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01816D
The drimane sesquiterpene alkaloid halichonine B was isolated more than a decade ago, while only a very limited structure–activity relationship (SAR) was achieved in chemicobiology due to tedious synthesis (>10 steps) and inefficient modular derivatizations. Herein, a practical synthesis and divergent optimization of halichonine B is presented using the commercially inexpensive (+)-sclareolide, aiming at advancing chemicobiological exploration. Step-economic access (3 steps) to the core scaffold drimanyl amine was conceived and realized through an intramolecular Hofmann rearrangement, enabling a 6-step facile preparation of halichonine B. First agrochemical potential of this natural product and analogs was disclosed, facilitated by function-oriented rapid and modular diversifications including alkylated amines, amides, sulfamides, thioureas, and ureas. The unnatural mimic 10 and analog 12d were more effective against the cancer cell line HepG2 than cisplatin. The analog 12d was projected as a novel antifungal lead demonstrating >25-fold improvement than halichonine B against Rhizoctonia solani. Molecular docking differentiates halichonine B and the analog 12d by their interaction with the predictive target.
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Olefination of aldehydes with alpha-halo redox-active esters†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01805A
Olefin synthesis is a fundamentally important process in organic chemistry. Among the numerous approaches to obtaining olefins such as alcohol/halide eliminations, alkyne-based reductions and additions, pericyclic reactions, metal-mediated cross-couplings, olefin metathesis, etc., carbonyl olefinations are particularly of significance, as exemplified by the Wittig-type reactions. In this report, we describe a new decarboxylative carbonyl olefination in one step with a broad substrate scope under mild conditions by merging an aldehyde and the α-halo carboxylic N-hydroxyphthalimide (NHPI) ester. Mechanistic investigations reveal that this reaction takes place via a tandem nucleophilic addition/reductive E1cb process. The operational simplicity, the ready availability of both starting materials and the versatility of the olefin product demonstrate the potential synthetic utility of this decarboxylative carbonyl olefination.
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A de novo synthesis of the bisindole alkaloid geissolosimine: collective synthesis of geissoschizoline, akuammicine, (16S)-deshydroxymethylstemmadenine and Aspidospermatan alkaloids†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01898A
In this study, we accomplished a de novo synthesis of the bisindole alkaloid geissolosimine. Geissoschizoline, the north fragment of geissolosimine, was first prepared in 15 steps (longest linear sequence, LLS) by leveraging a catalytic asymmetric double Michael addition, which also highlights a domino oxidation/intramolecular condensation and an unprecedented SnCl4/TFA-promoted deprotection/isomerization/intramolecular cyclization cascade. The biomimetic union of geissoschizoline with vellosimine was successively realized under the influence of (±)-CSA, enabling the synthesis of geissolosimine. Additionally, this innovative strategy also provides concise access to akuammicine and the bio-inspired transformation of akuammicine via (16S)-deshydroxymethylstemmadenine to condylocarpine and iso-condylocarpine was also demonstrated.
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Directing-group-free strategy for the iodine-mediated regioselective dichalcogenation of indolines: understanding the full catalytic cycles†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01492D
An unprecedented metal-free-catalyzed regioselective direct dehydrogenation–dichalcogenation of indolines at the C3,5- or C2,3-positions via a directing-group-free strategy is described. This protocol presents remarkable features including high regioselectivity, high atom and step economy, environmental friendliness and broad substrate scope. Derivatization experiments revealed that the synthesized chalcoindoles had potential for further modification to afford other valuable functional molecules. Coupled with control experiments and density functional theory (DFT) studies, the reaction mechanism was elucidated to gain deeper insights into the observed regioselectivity. The present work not only reveals a highly selective synthetic route for the dichalcogenation of indolines, but also opens up a new avenue for the further development of valuable C–H functionalization in indole-benzene rings through the use of an oxidative dehydrogenation strategy. Furthermore, it contributes significantly to a deeper understanding of the regioselective C–H functionalization of indoles, which is of great importance for both fundamental studies and practical applications in the field of organic chemistry.
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B(C6F5)3-catalyzed stepwise 1,5-hydride migration/cyclization: diastereoselective construction of carbocyclic β-amino acid derivatives†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01637D
Concerted 1,5-hydride migration/cyclization reactions represent an efficient approach for the construction of six-membered cyclic scaffolds. However, their applications are severely restricted by the requirement of strongly electron-withdrawing functional groups, expanding conjugation and branched substituents. Herein, a stepwise 1,5-hydride migration/cyclization reaction enabled by B(C6F5)3 is established, where the above limitations could be overcome. The substrate scope is considerably expanded, and a series of amine-tethered simple aliphatic α,β-unsaturated acid derivatives are well compatible, delivering the corresponding six-membered carbocyclic β-amino acid derivatives with complete diastereoselectivity.
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Solvent- and catalyst-dependent palladium-catalyzed switchable chemodivergent cascade cyclizations of trimethylenemethanes with ortho-formyl cinnamates†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01525D
Chemodivergent synthetic methodologies enable the efficient generation of structural diversity via simple transformations. Here we develop the palladium-catalyzed chemodivergent cascade cyclization of trimethylenemethane (TMM) with dielectrophilic ortho-formyl cinnamates by effectively regulating solvents and H-bond donor (HBD) co-catalysts. Hexahydrocyclopenta[a]inden-8-ols are obtained through a CC-selective [3 + 2] cycloaddition/aldol process catalyzed by Pd(PPh3)4 in DME, whereas aryl-substituted cyclopentenes are exclusively afforded by tuning the substituents of dielectrophiles. Furthermore, a CO-selective [3 + 2]/Michael process affords tetrahydro-2H-indeno[1,2-b]furan architectures enabled by palladium/urea cooperative catalysis.
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Asymmetric copper-catalyzed alkynylallylic dimethylamination†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01749D
A feasible protocol for Cu-catalyzed asymmetric alkynylallylic dimethylamination is developed with the discovery of tetramethyldiaminomethane as a new, stable and convenient surrogate of dimethylamine. A series of enantioenriched 1,4-enynes are constructed in reasonable yields, high regioselectivities and moderate to good enantioselectivities. Mechanistic experiments show that the tertiary amine works as a nucleophile directly followed by the release of the expected dialkylamine unit, different from the conventional primary and secondary amines with the cleavage of a proton as the nucleophile. DFT calculations elucidate the origin of regio- and enantioselectivity for the present transformation.
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Photoredox Suzuki coupling using alkyl boronic acids and esters†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01838E
Herein, we report a novel methodology for the one-step synthesis of olefins via a transition metal-free pathway. The key step involved photo-induced deborylative radical initiation of an activated boronate complex followed by chemoselective vinylation, allylation and alkynylation in a one-pot manner.
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Photoredox chromium and cobalt dual catalysis for carbonyl allylation with butadiene via allyl radical intermediates†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01403G
Here, we report an allylation reaction of aldehydes with butadiene using cobalt and chromium catalysts via a metal-hydride hydrogen atom transfer (MHAT) pathway under visible light irradiation. A variety of homoallylic alcohols can be obtained with high yield and excellent diastereoselectivity. The cheap and readily available raw materials and catalysts make the reaction system have a great potential application value.
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Azaborahelicene fluorophores derived from four-coordinate N,C-boron chelates: synthesis, photophysical and chiroptical properties†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01762A
A series of six azaborahelicenes with varying electron-donor substitution at the 4-position of the aryl residue (i.e., naphthyl) or with variable π-extension of the aryl residue (thianthrenyl, anthryl, pyrenyl) was prepared with an efficient and flexible synthetic protocol. These different types of functionalization afforded notably pronounced intramolecular charge-transfer (ICT) character for the dyes with the strongest electron donor substitution (NMe2) or easiest to oxidize aryl residues, as evidenced by photophysical investigations. These effects also impact the corresponding chiroptical properties of the separated M- and P-enantiomers, which notably display circularly polarized luminescence (CPL) with dissymmetry factors in the order of magnitude of 10−4 to 10−3. Theoretical calculations confirm the optical spectroscopy data and are in agreement with the proposed involvement of ICT processes.
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N-heterocyclic nitrenium charge transfer catalysis via inner-sphere electron transfer in concert with halogen-atom dissociation†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01779F
Visible light photoredox-catalyzed reactions have become essential tools in organic synthesis. However, these transformations often rely on high-cost photocatalysts that require multistep synthesis and chromophore design. In recent years, charge transfer complex (CTC) photochemistry has emerged as an alternative to photoredox catalysis, but this method requires substrates to form the CTC. To overcome these limitations, we developed a new catalytic paradigm using easily available N-heterocyclic nitreniums (NHNs) as photocatalysts. Our method uses incident light absorbed by the in situ-formed CTC between NHN and its counteranion or a sacrificial donor, extending CTC photochemistry to a general catalytic mode without relying on substrates. Here, we demonstrate NHN catalysis for the photoreduction of C–Cl bonds in chloroform and activated alkyl chlorides. This approach is characterized by easily available NHNs (one-step synthesis without column purification), operational simplicity, and diverse transformations. Mechanistic studies reveal that the generated NHN aminyl radical could undergo inner-sphere single-electron transfer in concert with halogen-atom dissociation.
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Asymmetric permanganate dihydroxylation of enoates: substrate scope, mechanistic insights and application in bicalutamide synthesis†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01729J
Asymmetric dihydroxylation (AD) of alkenes without using osmium reagents is highly desirable and under intensive research. Permanganate dihydroxylation catalysed by a chiral cation under phase-transfer conditions offers a green approach with potential practicality. In this paper, we systematically investigated the substrate scope of chiral cinchoninium catalysed permanganate dihydroxylation of enoates with different substitution types. Generally, moderate to good yields of chiral vicinal diols were obtained in up to 98% ee. Tetrasubstituted enoates were oxidized smoothly, providing vicinal tertiary diols with moderate yields and high enantioselectivities, which has not been achieved by other catalytic AD systems. The yield of the dihydroxylated product is determined not only by the reaction conditions and substrate but also by the structure of the chiral cation catalyst. If efficient chiral cation catalysts would be identified, asymmetric permanganate dihydroxylation might provide competitive approaches to chiral vicinal diols with excellent yields. Preliminary mechanistic studies were performed and a catalytic cycle was proposed. A chiral intermediate for the synthesis of (R)-bicalutamide was obtained efficiently from dihydroxylation of a readily available methacrylic acid derivative.
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Asymmetric total synthesis of montanine-type amaryllidaceae alkaloids†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01835K
The first asymmetric total syntheses of (+)-pancratinines B and C and the asymmetric total syntheses of (−)-montanine, (−)-pancracine and (−)-brunsvigine were realized in a divergent fashion. Our synthetic strategy features a copper-catalyzed [3 + 2] annulation reaction, Pictet–Spengler cyclization and an epoxide opening and hydroxyl elimination to form the challenging C1C11a bond.
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Access to disulfides through ligand-controlled nickel-catalyzed dithiosulfonate and alkyl halides†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01868G
A nickel-catalyzed C–SS reductive cross-coupling reaction of dithiosulfonate and unactivated alkyl halides for producing unsymmetric disulfides is developed. Ligands can greatly promote the conversion or inhibition of the occurrence of reactions, hence the selection of ligands is very important. In this approach, 1–10-phen can maximize the promotion of the reaction. The approach features the unprecedented use of dithiosulfonate in reductive cross-coupling chemistry and is highlighted by the broad substrate scope under mild conditions with excellent functional group tolerance. The approach is applicable to different halogenated alkanes. It is worth noting that the reaction is also applicable to the later modification of the anti-inflammatory drug indomethacin, the anti gout drug probenecid, and Boc-L-phenylalanine.
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Photoredox catalyzed release of carbon-based radicals from 2-substituted-1,3-imidazolidines†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01856C
In the frame of developing easily oxidizable compounds for the photorelease of carbon-based radicals, we describe herein the use of 2-substituted-1,3-imidazolidines. These compounds (Eoxca. 1 V vs. SCE) were used to generate (substituted) alkyl radicals under photoredox conditions. The radicals smoothly added to electron-poor CC bonds for the forging of C(sp3)–C(sp3) bonds under metal-free conditions. Acridinium salts and even 4-CzIPN could be used as photocatalysts thanks to the favorable redox properties of these heterocycles.
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An umpolung strategy for chemoselective metal-free [4 + 2] annulation of azlactones: access to tetrahydro-β-carbolin 1,3-diketone frameworks†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01184D
A series of tetrahydro-β-carbolin 1,3-diketone frameworks can be synthesized under mild conditions utilizing azlactones and indole-2-ylamides. This highly efficient [4 + 2] annulation further broadens the application of azlactones derived from amino acids via the umpolung strategy in organic synthesis, featuring good compatibility. Furthermore, control experiments indicate that the addition of the oxidant DDQ could complete the homocoupling of azlactones without a metal mediator. Moreover, DFT computational calculations were performed to further elucidate the chemoselectivity of the reaction and a plausible mechanism is proposed to explain the reaction process.
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Chalcogen bonding enabled photosynthesis of aryl selenides from aryl sulfonium salts†
Organic Chemistry Frontiers ( IF 5.4 ) Pub Date : , DOI: 10.1039/D3QO01719B
While aryl sulfonium salts have emerged as a powerful tool for the synthesis of aryl–aryl/CF3 chalcogenides, a general and efficient charge transfer complex (CTC) strategy to access diverse aryl–aryl and aryl–alkyl chalcogenides remains underdeveloped. Herein, we describe a novel photoinduced chalcogen bonding (ChB) approach to synthesize aryl–aryl, aryl–alkyl selenides, and aryl–alkyl sulfides from aryl sulfonium salts. Our experimental and computational studies indicate that ChB facilitates the formation of a photoactive CTC between aryl sulfonium salts and dichalcogenides.
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5581
SCI Journal Division of the Chinese Academy of Sciences
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